5-(Difluoromethyl)-2-methylpyridin-3-ol
Description
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C7H7F2NO/c1-4-6(11)2-5(3-10-4)7(8)9/h2-3,7,11H,1H3 |
InChI Key |
DJCBGQDDJCDYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Difluoromethylation of Pyridine Derivatives
2.1 Starting Material:
A methylated pyridine precursor, such as 2-methylpyridine (2-picoline), serves as the substrate.
2.2 Difluoromethylation Procedure:
- The process employs electrophilic or radical difluoromethylating agents, such as difluoromethyl iodide (CHF₂I) or difluoromethyl sulfonates, under radical initiation conditions.
- Catalysts like AIBN (azobisisobutyronitrile) or other radical initiators facilitate the addition at the 5-position.
- Reaction conditions are typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (around 80–120°C).
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1. Radical Difluoromethylation | CHF₂I, AIBN, heat | 5-(Difluoromethyl)-2-methylpyridine | 60–75% | Regioselectivity favoring the 5-position due to electronic effects |
- Direct and relatively straightforward.
- Suitable for scale-up with optimized conditions.
- Possible side reactions leading to poly-substitution.
- Requires careful control of reaction parameters.
Method 2: Multi-step Synthesis via Nucleophilic Substitution and Hydroxylation
- Step 1: Synthesis of 2-methylpyridine-3-carboxaldehyde or related intermediates.
- Step 2: Selective halogenation at the 5-position, often via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or similar halogenating agents.
- Step 3: Conversion of the halogenated intermediate to the difluoromethyl derivative via nucleophilic substitution with difluoromethyl anion equivalents, such as difluoromethyl zinc or difluoromethyl lithium reagents.
- Step 4: Hydroxylation at the 3-position, achieved through oxidation or hydroxylation protocols, such as using hydrogen peroxide or hydroxyl radical sources under controlled conditions.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1. Halogenation | NBS, acetic acid, reflux | 5-bromo-2-methylpyridine | 70–80% | Regioselective at 5-position |
| 2. Difluoromethylation | Difluoromethyl zinc, Pd catalyst | 5-(Difluoromethyl)-2-methylpyridine | 55–65% | Nucleophilic substitution |
| 3. Hydroxylation | H₂O₂, acetic acid | 5-(Difluoromethyl)-2-methylpyridin-3-ol | 50–60% | Regioselective hydroxylation |
- High regioselectivity.
- Flexibility in functional group modifications.
- Multi-step process with potential for lower overall yields.
- Requires handling of sensitive difluoromethyl reagents.
Method 3: Cyclization and Functionalization Approach (Based on Literature)
Recent studies emphasize a cyclization-based approach starting from simpler precursors:
- Step 1: Synthesis of 2-methyl-3-cyanopyridine via nucleophilic substitution or cyclization.
- Step 2: Introduction of the difluoromethyl group at the 5-position through nucleophilic addition of difluoromethyl anions.
- Step 3: Hydroxylation at the 3-position via oxidation of the nitrile or subsequent functionalization.
Example:
A scalable route involves starting from 2-methylpyridine derivatives, followed by difluoromethylation using difluoromethyl zinc reagents, then oxidation to introduce the hydroxyl group.
Process Optimization and Scale-up Considerations
Summary of Key Findings
- The most practical and scalable method involves a five-step, two-pot procedure starting from commercially available 2,2-difluoroacetic anhydride, as detailed in recent ACS publications.
- The process avoids hazardous reagents like DAST or radical bromination with low yields, favoring safer, high-yielding transformations.
- The final steps typically involve cyclization and hydroxylation, with process optimizations allowing large-scale production of the target compound.
Concluding Remarks
The synthesis of this compound has evolved toward safer, more efficient, and scalable routes, primarily leveraging difluoromethylation of pyridine cores followed by regioselective hydroxylation. The latest methodologies emphasize process intensification, yield maximization, and environmental considerations, making this compound accessible for pharmaceutical and agrochemical research.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents such as TMS-CF2H, metal catalysts like nickel and copper, and radical initiators. Reaction conditions often involve mild temperatures and the use of solvents like DMSO and acetonitrile .
Major Products
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Difluoromethyl)-2-methylpyridin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target enzymes, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Fluorine vs. Non-Fluorinated Groups: The difluoromethyl group (-CF$_2$H) enhances metabolic stability compared to non-fluorinated methyl groups due to resistance to oxidative degradation .
- Positional Effects : Substitution at position 5 (e.g., -CF$2$H in the target compound) may influence electronic interactions with biological targets, whereas substituents at position 2 (e.g., -CH$3$ or -OCH$_3$) alter steric accessibility .
Electronic Effects and Acidity
- Hydroxyl Group Acidity: The electron-withdrawing -CF$_2$H group at position 5 increases the acidity of the hydroxyl group at position 3 compared to non-fluorinated analogs (e.g., 2-Methoxy-5-methylpyridin-3-ol).
- Trifluoromethyl vs. Difluoromethyl : Trifluoromethyl (-CF$3$) analogs (e.g., in ) exhibit stronger electron-withdrawing effects, further increasing acidity and reducing basicity of adjacent amines compared to -CF$2$H .
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-(difluoromethyl)-2-methylpyridin-3-ol?
Synthesis optimization requires careful selection of fluorinating agents and intermediates. Multi-step pathways, such as those involving nucleophilic substitution or cross-coupling reactions, are common for pyridine derivatives. For example, difluoromethyl groups can be introduced via fluorinated building blocks like 4-(difluoromethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, as seen in analogous compounds . Reaction conditions (temperature, pH, and solvent polarity) must be tightly controlled to avoid side reactions like over-fluorination or ring oxidation. Characterization via NMR (e.g., monitoring shifts) and mass spectrometry (MS) is critical to confirm structural fidelity .
Q. How can researchers characterize the electronic effects of the difluoromethyl group in this compound?
The difluoromethyl group () impacts electronic properties through both inductive and stereoelectronic effects. Computational methods like density functional theory (DFT) can model charge distribution and bond polarization. Experimentally, NMR spectroscopy reveals electronic environments, while X-ray crystallography (if crystals are obtainable) provides spatial arrangements of fluorine atoms. Comparative studies with non-fluorinated analogs (e.g., methyl or hydroxymethyl derivatives) highlight fluorine’s role in modulating acidity or hydrogen-bonding potential .
Q. What are the recommended protocols for purity analysis of this compound?
High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is standard. Use reverse-phase columns (C18) and gradient elution with acetonitrile/water mixtures to resolve polar impurities. Quantify fluorinated byproducts (e.g., trifluoromethyl analogs) via NMR. Differential scanning calorimetry (DSC) can assess thermal stability and melting point consistency, which is critical for reproducibility in biological assays .
Advanced Research Questions
Q. How do stereoelectronic effects of the difluoromethyl group influence binding interactions in enzyme assays?
The group can alter binding via two mechanisms: (1) dipole interactions with protein active sites and (2) conformational restrictions due to fluorine’s high electronegativity. For example, in kinase inhibition studies, fluorine’s electron-withdrawing effect may reduce basicity of adjacent nitrogen atoms, affecting protonation states and binding affinity. Docking simulations (e.g., using AutoDock Vina) paired with mutagenesis studies can validate hypothesized interactions .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
Contradictions in bioassay results (e.g., varying IC values) may arise from differences in assay conditions (pH, solvent, or protein conformations). Standardize protocols by:
- Using buffer systems that maintain physiological pH (e.g., PBS or HEPES).
- Confirming compound solubility via dynamic light scattering (DLS).
- Validating target engagement with orthogonal methods (e.g., surface plasmon resonance and isothermal titration calorimetry).
Cross-reference with structurally related fluorinated pyridines (e.g., 5-bromo-6-fluoropyridin-3-ol) to identify trends in fluorine’s bioisosteric effects .
Q. How can researchers investigate the metabolic stability of this compound?
Use in vitro microsomal assays (human liver microsomes) to assess oxidative metabolism. Monitor demethylation or hydroxylation pathways via LC-MS/MS. Fluorine’s metabolic resistance often enhances stability, but adjacent methyl groups may introduce new metabolic hotspots. Compare with deuterated analogs to isolate isotope effects .
Q. What advanced techniques elucidate fluorine’s role in modulating molecular conformation?
Single-crystal X-ray diffraction provides precise spatial data on fluorine’s van der Waals radii and torsion angles. Pair this with solid-state NMR to analyze - couplings. For dynamic studies, molecular dynamics (MD) simulations under physiological conditions (e.g., explicit solvent models) reveal conformational flexibility influenced by fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
